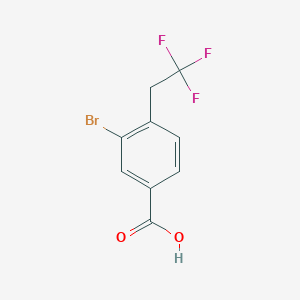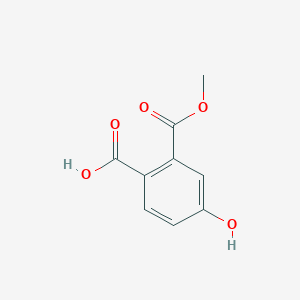![molecular formula C18H22N2O2 B6619215 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione CAS No. 878453-67-9](/img/structure/B6619215.png)
2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione
Overview
Description
2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[44]nonane-1,3-dione is a complex organic compound characterized by its spiro and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione can be approached through several synthetic routes. One common method involves the reaction of 2-azaspiro[4.4]nonane-1,3-dione with (3,4-dihydro-2(1H)-isoquinolinyl)methyl chloride under basic conditions. The reaction typically employs a polar aprotic solvent such as dimethylformamide, with a base like sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This approach allows for better control over reaction conditions and improves yield and purity. The process involves the same reagents but optimizes temperature, pressure, and flow rates to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The isoquinoline ring can undergo oxidation to form various derivatives.
Reduction: : Reduction reactions typically target the carbonyl group in the spiro compound.
Substitution: : Both the isoquinoline and spiro components can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: : Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products
Oxidation: : Yields isoquinolone derivatives.
Reduction: : Produces reduced forms of the spiro compound.
Substitution: : Results in halogenated or alkylated derivatives.
Scientific Research Applications
2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione is of interest in several research areas:
Chemistry: : As a building block for more complex organic synthesis and material science applications.
Biology: : Investigated for its potential bioactivity, including antitumor and antimicrobial properties.
Medicine: : Explored as a lead compound in drug development due to its unique structural features.
Mechanism of Action
The compound's biological effects are primarily mediated through its interaction with specific molecular targets. It is believed to interact with certain enzymes or receptors, modulating their activity and affecting cellular processes. The isoquinoline moiety often plays a key role in binding interactions, while the spiro structure contributes to the compound's overall stability and bioavailability.
Comparison with Similar Compounds
Unique Features
The combination of spiro and isoquinoline structures is relatively rare, providing distinctive chemical reactivity and biological activity.
Enhanced stability and bioavailability compared to other similar compounds.
Similar Compounds
2-azaspiro[4.4]nonane-1,3-dione: : Lacks the isoquinoline moiety.
3,4-Dihydro-2(1H)-isoquinolinyl derivatives: : Do not contain the spiro structure.
Each of these related compounds offers unique properties, but the presence of both the spiro and isoquinoline components in 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4
There you have it! A deep dive into the fascinating world of this complex compound. Anything else that piques your curiosity?
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-azaspiro[4.4]nonane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-16-11-18(8-3-4-9-18)17(22)20(16)13-19-10-7-14-5-1-2-6-15(14)12-19/h1-2,5-6H,3-4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTDUFUTGMDPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101143452 | |
| Record name | 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878453-67-9 | |
| Record name | 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878453-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)

![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)
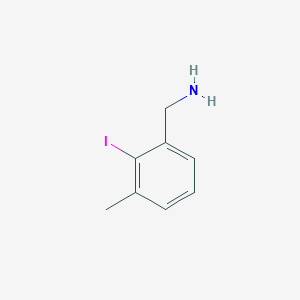
![Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B6619160.png)
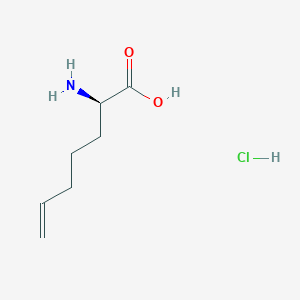
![tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate](/img/structure/B6619166.png)
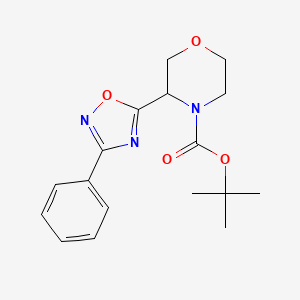
![4-Bromo-2-(chloromethyl)benzo[d]thiazole](/img/structure/B6619174.png)
